3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound belonging to the imidazo-thiazole family. This compound has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. The structure features a thiazole ring fused with an imidazole ring, along with a carboxylic acid functional group, which is crucial for its reactivity and biological properties.
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid can be synthesized through various organic reactions involving thiazole and imidazole derivatives. Research articles and patents detail its synthesis and applications in pharmaceuticals, particularly as potential anticancer agents and antifolates.
This compound is classified under:
The synthesis of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves several key methods:
Recent studies have highlighted microwave-assisted synthesis as an efficient method for creating imidazo-thiazole derivatives, including 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid. This technique enhances reaction rates and yields while minimizing by-products .
The molecular structure of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid includes:
The molecular formula is , with a molar mass of approximately 182.19 g/mol. Its structural representation can be visualized using molecular modeling software to understand its spatial configuration and interactions.
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid participates in various chemical reactions:
The reactivity of this compound is influenced by the electronic nature of the thiazole and imidazole rings, allowing for diverse synthetic pathways that can be exploited in drug development .
The mechanism of action for 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors involved in cancer cell proliferation:
Studies indicate that derivatives of this compound exhibit significant anti-proliferative activity against MCF-7 breast cancer cell lines, showcasing its potential as an anticancer agent .
Relevant analyses such as spectroscopic methods (NMR, IR) confirm the structural integrity and purity of synthesized compounds .
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid has several applications in scientific research:
The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining imidazole and thiazole rings. This framework exhibits remarkable structural versatility, enabling diverse chemical modifications that fine-tune electronic properties, solubility, and binding interactions with biological targets. The core's rigidity facilitates precise spatial orientation of pharmacophoric elements, while its aromaticity and hydrogen-bonding capabilities promote targeted molecular recognition. Within this chemical class, 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid (CAS: 1017273-59-4) has emerged as a structurally distinctive and pharmacologically promising derivative. It features a carboxylic acid moiety at the C2 position and a methyl group at C3, providing strategic sites for derivatization via amide coupling or esterification [2] [6]. Its molecular formula (C₇H₆N₂O₂S) and moderate molecular weight (182.20 g/mol) align with drug-like properties, while the SMILES string (CC₁=C(SC₂=NC=C[N]12)C(=O)O) precisely defines its atomic connectivity [6].
Imidazo[2,1-b]thiazole derivatives demonstrate exceptional therapeutic breadth, primarily attributed to their ability to engage with diverse biological targets through multifaceted interactions. The scaffold's planar structure facilitates intercalation or stacking within protein binding sites, while the nitrogen and sulfur atoms act as hydrogen-bond acceptors, enhancing binding affinity. The carboxylic acid group in 3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is particularly significant, serving as a hydrogen-bond donor/acceptor or enabling conversion to bioactive esters and amides.
Recent research highlights several key therapeutic areas where derivatives show potent activity:
Table 1: Biologically Active Imidazo[2,1-b]Thiazole Derivatives and Their Applications
Compound/Lead | Biological Target | Key Activity/Mechanism | Therapeutic Area |
---|---|---|---|
26f, 28g | HCV NS4B (4BAH2 domain) | EC₅₀ = 16-31 nM; Synergism with DAAs | Antiviral (HCV) |
ND-11543 | Mycobacterial QcrB | Disrupts electron transport; MIC: ≤2.5 µM | Antitubercular |
Hybrid indole derivatives | Tubulin/CDK1 | G2/M phase arrest; IC₅₀: <1 µM (e.g., vs. HeLa) | Anticancer (Pancreatic) |
5bc | Pantothenate synthetase (PS) | IC₅₀ = 0.53 µM; Inhibits CoA biosynthesis | Antitubercular |
RAF kinase inhibitors | B-RAF (V600E mutant) | Selective kinase inhibition; Antiproliferative | Anticancer (Melanoma) |
The strategic focus on 3-methylimidazo[2,1-b]thiazole-2-carboxylic acid stems from its unique physicochemical profile and demonstrated versatility as a building block for structurally optimized therapeutics. Its carboxylic acid functionality enables efficient synthetic diversification into amides, esters, or hybrid molecules, allowing precise modulation of target engagement, solubility, and pharmacokinetics.
Key Advantages Driving Development:
Table 2: Therapeutic Applications and Mechanisms of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid Derivatives
Therapeutic Area | Molecular Target | Key Compound Examples | Observed Potency/Outcome |
---|---|---|---|
Oncology | RAF Kinases | Cmpd 26f analogues | Selective B-RAF V600E inhibition; IC₅₀ < 100 nM |
Tubulin | Indole hybrids (e.g., 7) | G2/M arrest; GI₅₀: 1.02–9.21 µM (PDAC cells) | |
Anti-Infectives | HCV NS4B (4BAH2) | 26f, 28g | EC₅₀: 16–31 nM; Synergy reduces DAA doses |
Mtb QcrB | ND-11543 | MIC: 0.0625–2.5 µM; Efficacy in murine models | |
Mtb Pantothenate Synthetase | 5bc, 7aa | IC₅₀: 0.53 µM; 2.1 log reduction (starved Mtb) |
Compounds Mentioned in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: